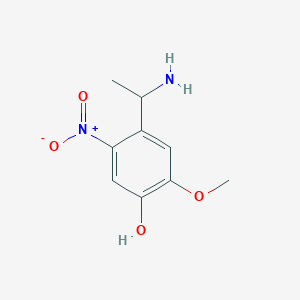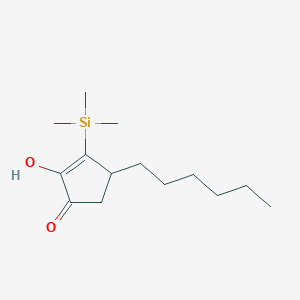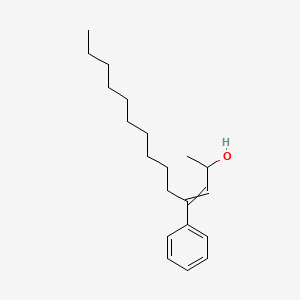![molecular formula C15H9IO B12601164 4-[(3-Iodophenyl)ethynyl]benzaldehyde CAS No. 628290-77-7](/img/structure/B12601164.png)
4-[(3-Iodophenyl)ethynyl]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3-Iodophenyl)ethynyl]benzaldehyde is an organic compound with the molecular formula C15H9IO. It is a derivative of benzaldehyde, where the benzene ring is substituted with an ethynyl group and an iodine atom. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity.
Vorbereitungsmethoden
4-[(3-Iodophenyl)ethynyl]benzaldehyde can be synthesized through a multi-step process. One common method involves the Sonogashira coupling reaction. This reaction typically starts with 4-bromobenzaldehyde and trimethylsilylacetylene, which are reacted in the presence of a palladium catalyst and a copper co-catalyst to form 4-[(trimethylsilyl)ethynyl]benzaldehyde. The trimethylsilyl group is then removed using a base, resulting in 4-ethynylbenzaldehyde. Finally, the ethynyl group is iodinated to produce this compound .
Analyse Chemischer Reaktionen
4-[(3-Iodophenyl)ethynyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form more complex molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-[(3-Iodophenyl)ethynyl]benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and pharmaceuticals.
Biology: It is used in the study of biological systems, particularly in the development of probes for imaging and diagnostic purposes.
Wirkmechanismus
The mechanism of action of 4-[(3-Iodophenyl)ethynyl]benzaldehyde depends on its specific application. In general, its reactivity is influenced by the presence of the ethynyl and iodine substituents, which can participate in various chemical reactions. The molecular targets and pathways involved vary depending on the specific context in which the compound is used. For example, in biological applications, it may interact with specific proteins or enzymes, while in materials science, it may participate in polymerization reactions .
Vergleich Mit ähnlichen Verbindungen
4-[(3-Iodophenyl)ethynyl]benzaldehyde can be compared with other similar compounds, such as:
4-Ethynylbenzaldehyde: Similar structure but lacks the iodine substituent, resulting in different reactivity and applications.
4-Iodobenzaldehyde: Lacks the ethynyl group, leading to different chemical properties and uses.
4-[(3-Bromophenyl)ethynyl]benzaldehyde:
The uniqueness of this compound lies in the combination of the ethynyl and iodine substituents, which confer distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
628290-77-7 |
|---|---|
Molekularformel |
C15H9IO |
Molekulargewicht |
332.13 g/mol |
IUPAC-Name |
4-[2-(3-iodophenyl)ethynyl]benzaldehyde |
InChI |
InChI=1S/C15H9IO/c16-15-3-1-2-13(10-15)7-4-12-5-8-14(11-17)9-6-12/h1-3,5-6,8-11H |
InChI-Schlüssel |
HBGOEVOUCADZTE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)I)C#CC2=CC=C(C=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1,4-Dimethoxy-2-[(2-methylpropyl)sulfanyl]-5-(2-nitroethenyl)benzene](/img/structure/B12601147.png)





